REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[CH2:6][CH2:7][NH2:8].[CH:12](OCC)=[O:13]>C1(C)C=CC=CC=1>[CH:12]([NH:8][CH2:7][CH2:6][C:5]1[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:13]
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Name
|
|
Quantity
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25 kg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CCN)C=CC1
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Name
|
|
Quantity
|
23 kg
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
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Name
|
|
Quantity
|
9 kg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux (62°-76° C.) for 6 hours
|
Duration
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6 h
|
Type
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CUSTOM
|
Details
|
The volatile components were removed under vacuum
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Type
|
ADDITION
|
Details
|
the residue treated with a further 9 Kg of toluene
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Type
|
CUSTOM
|
Details
|
the solvent removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NCCC1=CC(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.6 kg | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |